(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
(1S,4S)-1,7,7-Trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine typically involves the use of starting materials such as camphor or its derivatives. One common method involves the reduction of camphor to produce borneol, followed by amination to introduce the amine group. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) and amination reagents such as ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can undergo substitution reactions with electrophiles to form various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis .
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research .
Industry
Mechanism of Action
The mechanism of action of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: This is a stereoisomer of the compound with different spatial arrangement of atoms.
N-methylbicyclo[2.2.1]heptan-2-amine: A derivative with a methyl group attached to the nitrogen atom.
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and the presence of the trimethyl groups.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m0/s1 |
InChI Key |
MDFWXZBEVCOVIO-HKJUDDBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC2N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C |
Origin of Product |
United States |
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